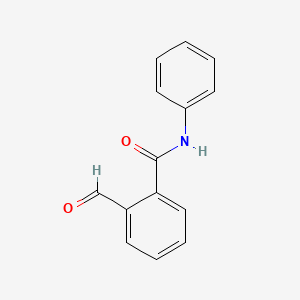

2-Formyl-N-phenylbenzamide

Description

Structure

3D Structure

Properties

CAS No. |

106149-47-7 |

|---|---|

Molecular Formula |

C14H11NO2 |

Molecular Weight |

225.24 g/mol |

IUPAC Name |

2-formyl-N-phenylbenzamide |

InChI |

InChI=1S/C14H11NO2/c16-10-11-6-4-5-9-13(11)14(17)15-12-7-2-1-3-8-12/h1-10H,(H,15,17) |

InChI Key |

SQNDAMRRWAMHSA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C=O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Formyl N Phenylbenzamide and Its Advanced Precursors

Strategic Approaches to the Formylbenzamide Scaffold Construction

These methods typically rely on well-established, often stoichiometric, organic reactions to introduce the required functional groups onto the benzene (B151609) ring.

The introduction of a formyl group onto an aromatic ring can be achieved through electrophilic substitution or via metallated intermediates. While the N-phenylbenzamide group is not sufficiently activating for a direct Vilsmeier-Haack reaction, it serves as an excellent directed metalation group (DMG).

The Directed ortho-Metalation (DoM) strategy is a powerful tool for regioselective functionalization. In this approach, the amide group of a starting material, such as N-phenylbenzamide, coordinates to a strong organolithium base (e.g., n-butyllithium), directing the deprotonation of the adjacent ortho-proton. This creates a stabilized ortho-lithiated species. Subsequent quenching of this nucleophilic intermediate with an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF), introduces the aldehyde group at the C2 position, yielding the target 2-Formyl-N-phenylbenzamide. The reaction is typically performed at low temperatures (-78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF) to ensure stability of the organometallic intermediate and prevent side reactions.

Table 1: Representative Conditions for Directed Ortho-Formylation of N-Phenylbenzamide [This is an interactive data table. Users can sort columns to compare results.]

| Entry | Base (Equivalents) | Formylating Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | n-BuLi (1.2) | DMF | THF | -78 | 78 |

| 2 | s-BuLi (1.2) | DMF | THF | -78 | 85 |

| 3 | LDA (1.3) | DMF | THF | -78 to -40 | 72 |

A highly convergent and common approach to amide synthesis involves the condensation of a carboxylic acid with an amine. To synthesize this compound, this pathway utilizes 2-formylbenzoic acid and aniline (B41778) as the primary building blocks. The direct reaction between a carboxylic acid and an amine is thermodynamically unfavorable and requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group.

Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. The reaction proceeds by forming an activated O-acylisourea intermediate, which is then readily attacked by the nucleophilic amine (aniline) to form the thermodynamically stable amide bond.

Table 2: Comparison of Coupling Agents for the Condensation of 2-Formylbenzoic Acid and Aniline [This is an interactive data table. Users can sort columns to compare results.]

| Entry | Coupling System | Solvent | Temperature | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | DCC | Dichloromethane (DCM) | Room Temp. | 12 | 88 |

| 2 | EDC / HOBt | DMF | Room Temp. | 8 | 92 |

| 3 | HATU / DIPEA | Acetonitrile (B52724) | Room Temp. | 4 | 95 |

This classical pathway relies on the nucleophilic acyl substitution mechanism, one of the most fundamental reactions in organic chemistry for forming amide bonds. The strategy involves activating the carboxylic acid precursor, 2-formylbenzoic acid, by converting it into a highly reactive acyl halide, typically 2-formylbenzoyl chloride.

This activation is commonly achieved by reacting 2-formylbenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-formylbenzoyl chloride is a potent electrophile. It is then reacted with aniline in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534) (TEA). The aniline acts as the nucleophile, attacking the carbonyl carbon of the acid chloride. The base serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the aniline nucleophile. This method is robust, generally high-yielding, and widely applicable, provided the acyl chloride is stable and accessible.

Condensation Reactions with Formylating Agents

Catalytic Synthesis Routes

Modern synthetic chemistry emphasizes atom economy and efficiency, leading to the development of powerful catalytic methods that can construct complex molecules like this compound under milder conditions.

Palladium-catalyzed cross-coupling reactions have revolutionized C-N bond formation. A particularly elegant application for this synthesis is the aminocarbonylation of an aryl halide. This one-pot reaction combines an aryl halide, an amine, and carbon monoxide to construct the amide functionality directly.

To synthesize this compound, this reaction would start with 2-bromobenzaldehyde, aniline, and a source of carbon monoxide (CO). The catalytic cycle, typically driven by a palladium(0) complex, involves the oxidative addition of the aryl halide to the metal center, followed by CO insertion into the palladium-carbon bond to form an aroyl-palladium intermediate. Reductive elimination after coordination of the amine furnishes the final amide product and regenerates the active Pd(0) catalyst. The choice of ligand (e.g., Xantphos, DPEPhos) is critical for stabilizing the catalytic intermediates and promoting high yields.

Table 3: Optimization of Palladium-Catalyzed Aminocarbonylation of 2-Bromobenzaldehyde [This is an interactive data table. Users can sort columns to compare results.]

| Entry | Pd Source | Ligand | Base | Solvent | CO Pressure (atm) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | DPEPhos | K₂CO₃ | Toluene (B28343) | 10 | 75 |

| 2 | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 5 | 89 |

| 3 | PdCl₂(dppf) | (none) | Na₂CO₃ | DMF | 10 | 68 |

Oxidative amidation represents a highly atom-economical approach that directly couples an aldehyde and an amine to form an amide, bypassing the need for pre-activated carboxylic acids or acyl halides. This transformation utilizes a metal catalyst and a stoichiometric oxidant.

A viable strategy for synthesizing this compound via this route involves the selective mono-amidation of phthalaldehyde (benzene-1,2-dicarbaldehyde) with aniline. In this reaction, a catalyst, often based on copper (e.g., CuI) or ruthenium, facilitates the formation of a hemiaminal intermediate from one of the aldehyde groups and aniline. This intermediate is then oxidized in situ by an oxidant like tert-butyl hydroperoxide (TBHP) or molecular oxygen (O₂) to yield the amide product, leaving the second aldehyde group intact. This method is advantageous as it starts from commercially available materials and proceeds via C-H activation of the aldehyde, generating water as the primary byproduct.

Table 4: Catalytic Systems for Oxidative Amidation of Phthalaldehyde with Aniline [This is an interactive data table. Users can sort columns to compare results.]

| Entry | Catalyst (mol%) | Oxidant | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | CuI (5) | TBHP (1.5 equiv) | Dioxane | 80 | 70 |

| 2 | RuH₂(PPh₃)₄ (2) | (none, H acceptor) | Toluene | 110 | 65 |

| 3 | N-Heterocyclic Carbene (NHC)-Cu (5) | O₂ (1 atm) | Toluene | 100 | 78 |

Aminocarbonylation Approaches

Aminocarbonylation is a powerful and atom-economical method for the synthesis of amides, including N-phenylbenzamide derivatives. This reaction typically involves the palladium-catalyzed three-component coupling of an aryl halide, carbon monoxide (CO), and an amine. nih.govinnovareacademics.in The process allows for the direct formation of the amide bond in a single step.

The general mechanism involves the oxidative addition of the aryl halide to a low-valent palladium(0) catalyst, followed by the insertion of carbon monoxide to form a palladium-acyl intermediate. This intermediate then undergoes reductive elimination after reacting with an amine to yield the final amide product and regenerate the palladium(0) catalyst for the next cycle. diva-portal.org

Various sources of carbon monoxide can be used, from gaseous CO to CO-releasing molecules like molybdenum hexacarbonyl or N-formylsaccharin, which can make the procedure more manageable on a laboratory scale. organic-chemistry.orgnih.gov The choice of ligands for the palladium catalyst is crucial for the reaction's efficiency. For instance, Xantphos has been identified as a highly effective ligand for the aminocarbonylation of aryl bromides at atmospheric pressure, demonstrating broad applicability with various amines. nih.gov The reaction conditions, including the choice of base and solvent, are optimized to ensure high yields and selectivity. nih.govmdpi.com

Table 1: Palladium-Catalyzed Aminocarbonylation of Aryl Bromides nih.gov

| Aryl Bromide Substrate | Amine | Product | Yield (%) |

|---|---|---|---|

| 4-Bromotoluene | Aniline | 4-Methyl-N-phenylbenzamide | 90 |

| 4-Bromoanisole | Benzylamine | N-Benzyl-4-methoxybenzamide | 96 |

| 1-Bromo-4-(trifluoromethyl)benzene | Morpholine | 4-(4-(Trifluoromethyl)benzoyl)morpholine | 99 |

Reaction conditions: 2 mol % Pd(OAc)₂, 2 mol % Xantphos, 1 mmol aryl bromide, 1.5 mmol amine, 3 mmol Na₂CO₃ in toluene (2 mL) at 80 °C under atmospheric CO pressure. Yields are averages of two runs.

Palladium-Catalyzed Carbonylation and Cyclization Strategies

Palladium-catalyzed reactions are central to the synthesis of complex cyclic and acyclic molecules incorporating a carbonyl group. These strategies often involve the carbonylation of aryl halides followed by an intramolecular reaction (cyclization) to construct heterocyclic systems. mdpi.comnih.gov

A significant advancement in this area is the development of asymmetric carbonylation reactions. In 2021, a palladium-catalyzed asymmetric carbonylation of aryl iodides with carbon monoxide was reported for the enantioselective synthesis of N-acetyl-N-phenylbenzamides. mdpi.com This method successfully introduced a carbonyl group to create axially chiral amides with excellent yields (up to 99%) and high enantioselectivity (up to 96% ee). mdpi.com The reaction utilizes a chiral sulfinamide phosphine (B1218219) ligand in combination with a palladium catalyst to control the stereochemistry of the product. This represents a key strategy for constructing chiral amides, which are important building blocks in medicinal chemistry and materials science. mdpi.com

Carbonylative aminohomologation provides a direct route to synthesize benzylic amines from aryl halides, representing a one-carbon homologation with the incorporation of an amino group. A palladium-catalyzed method has been developed that uses carbon monoxide as the carbon source and formic acid as a reductant. d-nb.info The reaction proceeds through a tandem sequence:

Palladium-catalyzed formylation of the aryl halide to generate an aldehyde in situ.

Condensation of the in situ-generated aldehyde with an amine to form an imine.

Reduction of the imine, mediated by formic acid, to yield the final benzylic amine. d-nb.inforesearchgate.net

This process is compatible with a wide range of functional groups, including esters, ketones, and nitro groups. It works efficiently with both aryl iodides and bromides, providing access to a diverse array of synthetically useful amines in moderate to excellent yields. d-nb.info

Table 2: Carbonylative Aminohomologation of Iodobenzene with Various Amines d-nb.info

| Amine | Product | Yield (%) |

|---|---|---|

| Cyclohexylamine | N-Benzylcyclohexanamine | 88 |

| Aniline | N-Benzylaniline | 86 |

| 4-Methoxyaniline | N-Benzyl-4-methoxyaniline | 83 |

Reaction conditions: Iodobenzene (0.5 mmol), amine (0.75 mmol), Pd(OAc)₂ (0.5 mol%), P(o-tolyl)₃ (1 mol%), Et₃N (1 mmol), formic acid, acetonitrile (2.0 mL), CO (2 bar), 110 °C, 18 h.

Asymmetric Carbonylation in N-Acetyl-N-phenylbenzamide Synthesis

Copper-Catalyzed Oxidative Cyclization Pathways

Copper catalysis offers an alternative and often complementary approach to palladium for constructing heterocyclic systems. Copper-catalyzed oxidative cyclization reactions are particularly useful for synthesizing oxygen- and nitrogen-containing heterocycles from benzamide (B126) precursors.

One such strategy involves the tandem C-C/C-O coupling of 2-iodo-N-phenyl benzamides with acyclic 1,3-diketones to furnish isocoumarin (B1212949) derivatives. organic-chemistry.org This reaction proceeds efficiently using copper(I) iodide as the catalyst and cesium carbonate as the base in a polar aprotic solvent like DMSO. The method is notable for its rapid reaction times and good to excellent yields. organic-chemistry.org

In other applications, copper catalysts mediate the oxidative cyclization of enamides to form oxazoles. rsc.orgnih.gov For instance, enamides derived from benzamides can undergo intramolecular C-H functionalization at the vinylic position to yield 2,5-disubstituted oxazoles at room temperature. nih.gov Another pathway involves the reaction of benzamides with β-diketones, which proceeds through an enamide intermediate to afford 2,4,5-trisubstituted oxazoles. rsc.org These methods highlight the versatility of copper catalysis in building complex heterocyclic scaffolds from simple starting materials. researchgate.netacs.org

Iron-Catalyzed C-H Amination Routes

Iron-catalyzed C-H amination has emerged as a cost-effective, abundant, and environmentally benign tool for forming C-N bonds. researchgate.net These reactions enable the direct conversion of C-H bonds into C-N bonds, bypassing the need for pre-functionalized substrates. Chelation assistance, often using a directing group attached to the substrate, is typically employed to achieve high selectivity. mdpi.com

For example, intramolecular C-H amidation of N-tosyloxyarylcarbamate substrates can be catalyzed by an iron(III) complex to produce benzoxazolones at room temperature without an external oxidant. acs.orgresearchgate.net The reaction is believed to proceed through a nitrene insertion mechanism. Similarly, simple iron salts can catalyze the intramolecular C-H amination of organic azides to form N-heterocycles. nih.gov The simplicity of the catalytic systems, often not requiring complex ligands, makes these methods highly practical and scalable. nih.gov The development of low-valent iron catalysis continues to expand the scope of these transformations. researchgate.net

Dual Photoredox/Nickel Catalysis in Derivatization

The combination of photoredox catalysis and nickel catalysis has created a powerful platform for novel bond formations under exceptionally mild conditions. princeton.edunih.gov This dual catalytic system enables the generation of radical intermediates from a variety of precursors, which are then intercepted by a nickel catalyst to participate in cross-coupling reactions. beilstein-journals.org

This strategy has been successfully applied to the derivatization of benzamides. For example, the direct enantioselective α-arylation of acyclic N-alkyl benzamides can be achieved using a nickel/photoredox dual catalytic system. researchgate.net The process utilizes the ability of a photocatalyst to generate an α-amino alkyl radical from the benzamide substrate. This radical then couples with an aryl chloride in the presence of a chiral nickel catalyst to form the α-arylated product with high enantioselectivity. researchgate.net This approach avoids the need for stoichiometric organometallic reagents and is tolerant of a wide range of functional groups, making it suitable for late-stage functionalization of complex molecules. researchgate.netresearchgate.net

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactant molecules. These reactions are prized for their efficiency, reduction of waste, and ability to rapidly generate molecular complexity from simple starting materials.

The Ugi reaction is a cornerstone of multicomponent chemistry, classically involving a four-component condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a di-peptide derivative. A significant variation of this reaction utilizes 2-formylbenzoic acid, which uniquely serves as both the aldehyde and the carboxylic acid component. This transforms the process into a three-component Ugi reaction (3-CR).

This strategy has been effectively employed in the synthesis of benzo-fused γ-lactams, such as isoindolinones. In a notable application, 2-formylbenzoic acid reacts with various diamines and isocyanides in a three-component Ugi reaction. researchgate.net This process efficiently constructs the isoindolinone scaffold, a key structural motif in many pharmaceutically active compounds. The reaction proceeds cleanly, demonstrating the power of MCRs to build complex heterocyclic systems in a single step. researchgate.net The general Ugi reaction itself is a vital tool for creating libraries of compounds for pharmaceutical screening due to its versatility and the diversity of inputs it can accommodate. nih.gov

Table 1: Ugi Three-Component Reaction with 2-Formylbenzoic Acid

| Aldehyde/Acid Component | Amine Component | Isocyanide Component | Product Class |

|---|---|---|---|

| 2-Formylbenzoic Acid | Diamines | Various Isocyanides | Benzo-fused γ-lactams (Isoindolinones) |

This interactive table summarizes the components used in the Ugi three-component reaction to synthesize isoindolinone structures.

One-pot annulation reactions, where ring formation occurs sequentially with other transformations in a single reaction vessel, offer a powerful and efficient route to heterocyclic systems like those related to this compound. These protocols avoid the need for isolation and purification of intermediates, saving time, resources, and reducing waste.

One such strategy involves the multi-component, one-pot reaction of 2-iodo-N-phenylbenzamides, terminal alkynes, and indoles. rsc.org This reaction, catalyzed by a copper complex, proceeds under aerobic conditions and involves a regioselective Sonogashira cyclization followed by a nucleophilic addition to yield complex 3-alkyl/aryl-3-(pyrrol/indol-2/3-yl)-2-phenyl-2,3-dihydro-isoindolinones. researchgate.netrsc.org This method demonstrates the assembly of highly substituted isoindolinones from simple precursors in a single operation.

Another approach is a one-pot, two-step procedure for synthesizing substituted indoles from N-(o-tolyl)benzamides, which are structurally related to the target compound. acs.orgnih.gov This metal-free method involves a nucleophilic substitution of a benzylic bromide intermediate, followed by a base-mediated cyclization to form the indole (B1671886) ring. acs.orgnih.gov While not directly yielding this compound, the principles of one-pot cyclization of advanced benzamide precursors are clearly demonstrated.

Table 2: Example of One-Pot Annulation for Isoindolinone Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| 2-Iodo-N-phenylbenzamide | Terminal Alkyne | Indole | CuI, Aerobic | Substituted Isoindolinones | rsc.org |

| N-(2-(bromomethyl)phenyl)-N-phenylbenzamide | Sodium p-tolylsulfinate | DBN (base) | DMSO, 100°C | 1,2-Diphenyl-3-tosylindole | acs.org |

This interactive table outlines key components and conditions for one-pot annulation strategies leading to complex heterocyclic structures.

Ugi Reaction Applications involving Formylbenzoic Acid

Green Chemistry and Sustainable Synthesis of this compound Analogs

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of complex molecules like the analogs of this compound.

A significant advancement in sustainable synthesis is the use of deep eutectic solvents (DES) as an alternative to traditional volatile organic solvents. academie-sciences.fr A DES composed of choline (B1196258) chloride and urea (B33335) has been shown to be an effective, biodegradable, and recyclable medium for the Ugi reaction. academie-sciences.fr Reactions performed in this DES proceed rapidly and in high yields. The product is easily separated by water extraction, and the DES can be recovered and reused multiple times without a significant loss of activity, showcasing a highly sustainable process. academie-sciences.fr

Another green approach involves the use of environmentally benign and recyclable catalysts. Montmorillonite K10, a type of clay, has been used as an efficient and reusable catalyst for a three-component reaction between isatoic anhydride, an amine, and 2-formylbenzoic acid to produce isoindolo[2,1-a]quinazoline-diones. researchgate.net The reaction proceeds well in ethanol (B145695), a greener solvent, and the catalyst can be easily recovered by filtration and reused. researchgate.net Furthermore, solvent-free reaction conditions represent a key tenet of green chemistry. The use of (±)-Camphor-10-sulfonic acid as an organocatalyst for one-pot Mannich-type reactions under solvent-free conditions highlights a move towards more sustainable synthetic protocols. hbni.ac.in

Electrochemical synthesis is also emerging as a powerful green tool, using electricity to drive reactions and circumventing the need for stoichiometric chemical oxidants or reductants. rsc.org These methods offer high atom economy and can often be performed under mild conditions, reducing energy consumption and waste.

Table 3: Green and Sustainable Synthesis Approaches

| Strategy | Key Feature | Example Application | Benefit | Reference |

|---|---|---|---|---|

| Deep Eutectic Solvent (DES) | Use of a biodegradable, recyclable solvent | Ugi reaction in Choline chloride/Urea | Avoids volatile organic solvents; high yield; easy separation | academie-sciences.fr |

| Heterogeneous Catalysis | Use of a recyclable solid catalyst | Montmorillonite K10 in ethanol | Catalyst is easily recovered and reused; mild conditions | researchgate.net |

| Solvent-Free Reaction | Elimination of solvent from the reaction | Camphor-10-sulfonic acid catalysis | Reduces waste; simplifies workup | hbni.ac.in |

| Electrochemical Synthesis | Use of electricity as a "reagent" | Dehydrogenative C-N cross-coupling | Avoids chemical oxidants; high atom economy | rsc.org |

This interactive table summarizes various green chemistry strategies applicable to the synthesis of this compound analogs.

Reactivity Profiles and Mechanistic Investigations of 2 Formyl N Phenylbenzamide

Functional Group Transformations of the Formyl Moiety

The aldehyde (formyl) group is a primary site of reactivity in 2-Formyl-N-phenylbenzamide, readily undergoing nucleophilic additions, as well as oxidation and reduction reactions.

Nucleophilic Addition Reactions (e.g., with Amines, Alcohols)

The electrophilic carbon atom of the formyl group is susceptible to attack by various nucleophiles. For instance, it can react with primary amines to form Schiff bases (imines) or with alcohols in the presence of an acid catalyst to form acetals. These reactions are fundamental transformations for aldehyde groups. smolecule.com The reaction with amines is particularly significant as it can be a key step in the synthesis of more complex heterocyclic structures. The general reactivity is similar to that of related compounds like 2-Formyl-N-methylbenzamide, which is also noted for its versatility as a synthetic intermediate due to the formyl group's participation in nucleophilic additions.

A key application of this reactivity is in multicomponent reactions. For example, a one-pot, three-component reaction involving a formyl-benzoic acid, an amine, and a third component can lead to the efficient synthesis of complex molecules, highlighting the utility of the formyl group as a reactive handle. researchgate.net

Oxidation and Reduction Pathways

The formyl group of this compound can be readily transformed through both oxidation and reduction, altering the oxidation state of the benzylic carbon.

Oxidation: The aldehyde can be oxidized to a carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) are effective for this transformation, converting the formyl group into a carboxyl group to yield 2-carboxy-N-phenylbenzamide. This reaction is a standard method for the oxidation of aromatic aldehydes. libretexts.org The reaction typically proceeds in an acidic or alkaline medium.

Reduction: Conversely, the formyl group can be reduced to a primary alcohol. Common and selective reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). smolecule.comumass.edu The use of sodium borohydride, typically in an alcoholic solvent like ethanol (B145695) or methanol, would convert this compound to 2-(hydroxymethyl)-N-phenylbenzamide. google.com This transformation is widely used in organic synthesis for the mild reduction of aldehydes and ketones. umass.edu

Table 1: Summary of Oxidation and Reduction Reactions of the Formyl Group

| Transformation | Reagent Example | Product |

|---|---|---|

| Oxidation | Potassium Permanganate (KMnO₄) | 2-Carboxy-N-phenylbenzamide |

| Reduction | Sodium Borohydride (NaBH₄) | 2-(Hydroxymethyl)-N-phenylbenzamide |

Reactivity of the Amide Group and Aromatic Rings

The amide group and the two phenyl rings of the molecule are also centers of significant reactivity, participating in electrophilic substitutions, cyclizations, and directing metal-catalyzed C-H functionalization.

Electrophilic Aromatic Substitution Reactions

The two aromatic rings in this compound exhibit different reactivities toward electrophilic aromatic substitution (EAS). The reactivity is governed by the electronic effects of the substituents on each ring.

Ring A (attached to the amide nitrogen): This ring is activated by the nitrogen atom of the amide group. The lone pair of electrons on the nitrogen can be delocalized into the phenyl ring, increasing its electron density and making it more susceptible to electrophilic attack. This activating effect directs incoming electrophiles primarily to the ortho and para positions. Due to steric hindrance from the bulky amide structure, the para position is often the favored site of substitution. For example, in the nitration of N-phenylbenzamide, the nitro group is directed to the para-position of the ring attached to the nitrogen. stackexchange.com

Ring B (attached to the carbonyl group): This ring is deactivated by the electron-withdrawing effects of both the carbonyl group and the formyl group. Both groups pull electron density from the ring, making it less reactive toward electrophiles. These groups are meta-directing.

Therefore, electrophilic substitution is expected to occur preferentially on Ring A at the position para to the amide nitrogen. stackexchange.com

Intramolecular Cyclization and C-N Bond Formation

The ortho-positioning of the formyl and amide groups on one of the benzene (B151609) rings facilitates various intramolecular cyclization reactions. These reactions are powerful methods for constructing heterocyclic systems.

One such pathway involves the intramolecular cyclization of N-(2-formylphenyl)amides to form 4H-3,1-benzoxazin-4-ones. This transformation can be mediated by an oxidative C(sp²)–O bond-forming reaction between the aldehyde carbon and the amide oxygen, using a system like CoCl₂ as a catalyst and tert-butyl hydroperoxide (TBHP) as the oxidant. lookchem.com

Furthermore, the N-phenylbenzamide scaffold is a classic precursor for the synthesis of phenanthridinones. While this typically involves the cyclization of 2-phenylbenzamides (where the two rings are directly linked), the reactivity principles are relevant. These cyclizations often proceed via metal-catalyzed intramolecular C-H activation and subsequent C-N bond formation. mdpi.comnih.govresearchgate.net For instance, copper-catalyzed intramolecular N-aryl bond formation in 2-phenylbenzamides yields phenanthridinones. mdpi.comresearchgate.net In a related process, N-formyl-2-arylanilines can be cyclized to phenanthridinones, demonstrating the utility of a formyl group in such transformations. mdpi.com

Role as a Directing Group in C-H Activation Processes

In transition metal-catalyzed reactions, the amide group of the N-phenylbenzamide scaffold can act as a directing group, guiding the metal catalyst to a specific C-H bond for activation and functionalization. rsc.orgacs.org This strategy allows for highly regioselective reactions at otherwise unreactive positions.

The oxygen atom of the amide's carbonyl group coordinates to the metal center (e.g., palladium or iridium), forming a cyclometalated intermediate. mdpi.comacs.org This brings the metal into close proximity to the ortho C-H bonds on both aromatic rings, facilitating their cleavage. Studies on N-phenylbenzamide itself show that palladation occurs selectively on the C-H bond of the benzamide (B126) ring (Ring B), ortho to the amide group. rsc.org The efficiency and selectivity of this process can be influenced by steric factors, known as the "ortho effect." rsc.org

The formyl group at the 2-position of the benzamide ring can also influence this process. It may act as a transient directing group itself or electronically modify the directing ability of the amide group. lookchem.com Rhodium(III)-catalyzed C-H amidation of benzaldehydes, for example, utilizes the aldehyde as a transient directing group. lookchem.com Therefore, in this compound, a complex interplay between the amide and formyl groups would dictate the outcome of C-H activation reactions.

Table 2: Summary of Reactivity of the Amide and Aromatic Rings

| Reaction Type | Key Reactive Site(s) | Typical Reagents/Catalysts | Product Type |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Phenyl ring attached to amide N | HNO₃/H₂SO₄ | Para-substituted derivative |

| Intramolecular Cyclization | Formyl group, Amide N-H/O | CoCl₂/TBHP | 4H-3,1-benzoxazin-4-one |

| C-H Activation | Amide carbonyl, ortho C-H bonds | Pd(OAc)₂, Ir(I) complexes | Ortho-functionalized products |

Detailed Reaction Mechanisms

The reactivity of this compound is characterized by the interplay of its aldehyde and amide functionalities, which allows for a diverse range of transformations. Mechanistic studies have revealed intricate pathways in reactions catalyzed by transition metals like palladium and copper, as well as in uncatalyzed rearrangements and tautomeric equilibria.

Mechanistic Aspects of Palladium-Catalyzed Transformations

Palladium catalysis is a cornerstone for C-H functionalization and cross-coupling reactions, and its application to substrates like this compound and its derivatives enables the synthesis of complex heterocyclic structures. jst.go.jp The general mechanism for many palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, involves a catalytic cycle starting with a Pd(0) species. wiley.com

The catalytic cycle typically initiates with the oxidative addition of an aryl halide (or triflate) to a Pd(0) complex, forming a Pd(II) intermediate. wiley.comscholaris.ca In the context of synthesizing precursors to or derivatives of this compound, such as in the coupling of a 2-halobenzaldehyde with an aniline (B41778), this step is crucial. Following oxidative addition, coordination of the amine (or amide) to the Pd(II) center occurs, followed by deprotonation by a base to form a palladium-amido complex. The key bond-forming step is reductive elimination , which forms the C-N bond of the N-phenylbenzamide product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. wiley.com

In reactions involving C-H activation, palladium catalysts can facilitate intramolecular cyclizations. For instance, the synthesis of phenanthridinones from N-aryl-2-halobenzamides proceeds via an intramolecular C-H arylation. The mechanism involves the initial oxidative addition of the aryl halide to Pd(0). This is followed by an intramolecular C-H bond activation at the ortho-position of the N-phenyl ring, often directed by the amide group, to form a palladacycle intermediate. Subsequent reductive elimination from this palladacycle yields the cyclized product. mdpi.com The choice of ligands, such as bulky electron-rich phosphines (e.g., P(tBu)3, Sphos), is critical as it influences the stability of intermediates and the rates of oxidative addition and reductive elimination. wiley.comscholaris.ca

Palladium-catalyzed carbonylation reactions represent another important transformation. d-nb.infomdpi.com For example, the synthesis of isoindolinones can be achieved through the palladium-catalyzed carbonylation of 2-bromobenzaldehydes followed by amination and cyclization. A plausible mechanism involves the oxidative addition of the aryl bromide to Pd(0), followed by CO insertion to form an acyl-palladium complex. Subsequent reaction with an amine leads to an amido-acyl-palladium intermediate, which can undergo intramolecular cyclization and reductive elimination to afford the final heterocyclic product. rsc.org

| Reaction Type | Catalyst System | Key Mechanistic Steps | Typical Product | Reference |

| Buchwald-Hartwig Amination | Pd(0) catalyst (e.g., Pd2(dba)3), Phosphine (B1218219) Ligand (e.g., DPEphos), Base (e.g., Cs2CO3) | Oxidative Addition, Ligand Exchange, Reductive Elimination | N-Aryl Amides | wiley.com |

| Intramolecular C-H Arylation | Pd(OAc)2, Ligand, Base | Oxidative Addition, C-H Activation (forming palladacycle), Reductive Elimination | Phenanthridinones | mdpi.com |

| Carbonylative Cyclization | Pd(OAc)2, Ligand, CO source | Oxidative Addition, CO Insertion, Amination, Intramolecular Cyclization, Reductive Elimination | Isoindolinones | d-nb.inforsc.org |

Copper-Mediated Cyclization Mechanisms

Copper catalysts are frequently employed for intramolecular C-N bond formation, particularly in the synthesis of phenanthridinones from 2-phenylbenzamides. These reactions often proceed via an intramolecular N-aryl bond-forming process under basic conditions. mdpi.com A common catalytic system involves a Cu(I) source, such as CuI, a base like KOtBu, and often a supporting ligand. mdpi.comresearchgate.net

One proposed mechanism for the copper-catalyzed cyclization of 2-phenylbenzamides begins with the deprotonation of the amide N-H by the base. The resulting amide anion then coordinates to the Cu(I) catalyst. This is followed by an intramolecular oxidative addition or a concerted metalation-deprotonation step involving a C-H bond on the ortho-position of the phenyl ring that is not attached to the carbonyl group. This forms a Cu(III) intermediate. Subsequent reductive elimination from the Cu(III) species forms the new C-N bond, yielding the phenanthridinone product and regenerating the active Cu(I) catalyst. researchgate.net

In some cases, particularly with Cu(II) catalysts and an oxidant like molecular oxygen, the mechanism may involve different oxidation states. The cycle can be initiated by the coordination of the amide to the Cu(II) center. researchgate.net This may be followed by single-electron transfer (SET) processes and the formation of nitrogen-centered radicals. An intramolecular radical cyclization onto the adjacent aryl ring, followed by oxidation and deprotonation, would lead to the final aromatized product. researchgate.netnih.gov For example, the synthesis of phenanthridin-6(5H)-one derivatives from 2-phenylbenzamides has been achieved using a CuI/triphenylphosphine system under aerobic conditions, suggesting the involvement of an oxidative C-H activation pathway. researchgate.net

Another pathway involves the use of hypervalent iodine reagents as oxidants in copper-catalyzed C-H amination reactions. researchgate.net For instance, the cyclization of N-substituted amidobiphenyls to form carbazoles has been proposed to proceed through a free radical mechanism under these conditions. researchgate.net

| Catalyst System | Proposed Intermediate | Key Mechanistic Steps | Product | Reference |

| CuI / KOtBu / Ligand | Cu(III) metallacycle | N-H deprotonation, C-H activation, Reductive Elimination | Phenanthridin-6(5H)-one | mdpi.comresearchgate.net |

| Cu(OAc)2 / O2 | Cu(III) intermediate or Nitrogen radical | Coordination, Oxidation, Intramolecular Cyclization, Aromatization | Benzimidazole (B57391) | researchgate.netdovepress.com |

| Cu(OTf)2 / MnO2 | N-CuL intermediate | Coordination, Intramolecular carboamination, Cyclization | Dihydroindoloquinolines | dovepress.com |

Rearrangement and Tautomerism in N-Phenylbenzamide Syntheses

The synthesis and reactivity of N-phenylbenzamides, including this compound, can be influenced by tautomeric equilibria and molecular rearrangements. innovareacademics.ininnovareacademics.in The most relevant equilibrium is the amide-imidic acid (or amide-enol) tautomerism. innovareacademics.inlibretexts.org While the amide form is generally more stable, the imidic acid tautomer can be a key reactive intermediate under certain conditions. innovareacademics.ininnovareacademics.in

A study on the synthesis of N-phenylbenzamides from the reaction of substituted benzoyl chlorides with 1,3-diphenylthiourea proposed a mechanism involving both rearrangement and tautomerism. innovareacademics.ininnovareacademics.in The proposed key step was a rearrangement that leads to an intermediate which is the tautomer of the final amide product. innovareacademics.ininnovareacademics.in This process is consistent with the proton-transfer tautomerization of benzanilide (B160483) (N-phenylbenzamide) to its imidol form, N-phenylbenzimidic acid. innovareacademics.in

The general mechanism for keto-enol tautomerism can be catalyzed by either acid or base. libretexts.org

Acid-catalyzed tautomerism: The carbonyl oxygen is first protonated. A base (like water or a conjugate base) then removes an α-hydrogen, leading to the formation of the enol. libretexts.org

Base-catalyzed tautomerism: A base removes an α-hydrogen to form a resonance-stabilized enolate anion. Subsequent protonation of the oxygen atom of the enolate yields the enol form. libretexts.org

In the context of this compound, the formyl group can undergo keto-enol tautomerism, while the amide group can undergo amide-imidic acid tautomerism. This latter equilibrium can be crucial in certain reactions, such as photoinduced cyclizations. For example, the synthesis of phenanthridin-6(5H)-ones via photoinduced intramolecular annulation of N-phenylbenzamides is believed to proceed through the imidic acid tautomer. researchgate.net The proposed mechanism involves amide tautomerization, followed by a 6π-electrocyclization, a mdpi.cominnovareacademics.in-H shift, and subsequent tautomerization back to the more stable keto form to yield the final product. researchgate.net

Furthermore, thermal fragmentation and rearrangement of N-phenylbenzamide derivatives can occur, often proceeding through free-radical mechanisms involving the homolysis of N-O or C-N bonds, leading to a variety of products including benzimidazoles and carbazoles. researchgate.net

Synthetic Utility and Derivatization Strategies for 2 Formyl N Phenylbenzamide

Building Block in Complex Organic Molecule Synthesis

2-Formyl-N-phenylbenzamide, also known as N-(2-formylphenyl)benzamide, is a versatile bifunctional organic compound that serves as a valuable building block in the synthesis of more complex molecules. smolecule.comlookchem.com Its chemical architecture, featuring a reactive aldehyde (formyl) group positioned ortho to an N-phenylbenzamide moiety, allows for a wide range of chemical transformations. The interplay between the aldehyde and the amide group enables its participation in various cyclization and condensation reactions, making it a key intermediate for constructing diverse molecular scaffolds. The formyl group can act as a linchpin for introducing new functionalities, while the benzamide (B126) core provides a stable and modifiable platform. rsc.org This strategic placement of reactive sites makes this compound a sought-after precursor in the field of organic synthesis for creating intricate heterocyclic systems and other functionalized derivatives. smolecule.com

Precursor for Heterocyclic Compounds

The unique arrangement of functional groups in this compound makes it an ideal starting material for the synthesis of a variety of heterocyclic compounds. The aldehyde group readily undergoes condensation with nucleophiles, initiating cyclization cascades that lead to the formation of fused ring systems.

The quinazolinone core is a privileged scaffold in medicinal chemistry, and its synthesis is a subject of extensive research. researchgate.netopenmedicinalchemistryjournal.comnih.gov Various synthetic routes to quinazolinones have been developed, often involving the cyclization of 2-aminobenzamides with a suitable one-carbon (C1) source like formamide (B127407) or dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.orgresearchgate.netacs.orgnih.gov For instance, 2-amino-N-phenyl benzamide can be converted to 3-phenylquinazolin-4(3H)-one. acs.org

While direct synthesis from this compound is less commonly documented than from 2-aminobenzamides, its structure is primed for such transformations. A plausible pathway involves the reaction of the formyl group with an amine source, such as ammonia (B1221849) or hydroxylamine, to form an intermediate imine or oxime, respectively. Subsequent intramolecular cyclization and oxidation would yield the desired quinazolinone ring system. This approach aligns with established methods where aldehydes are condensed with 2-aminobenzamides to produce dihydroquinazolinones, which are then oxidized. organic-chemistry.org The inherent reactivity of the aldehyde in this compound provides a strategic entry point to these important heterocycles.

| Precursor Type | C1/N Source | Product | Reference |

| 2-Aminobenzamides | Formamide | Quinazolinones | organic-chemistry.org |

| 2-Amino-N-phenyl benzamide | DMSO / H₂O₂ | 3-Phenylquinazolin-4(3H)-one | acs.org |

| 2-Aminobenzamides | Aldehydes | Dihydroquinazolinones | organic-chemistry.org |

This table presents common strategies for quinazolinone synthesis from related precursors, illustrating potential pathways for this compound.

Benzimidazoles are another class of heterocycles with significant applications. ijariie.com The standard synthesis involves the condensation of an o-phenylenediamine (B120857) with an aldehyde. organic-chemistry.org this compound can serve as the aldehyde component in this reaction. Research has demonstrated that the para-isomer, 4-Formyl-N-phenylbenzamide, readily condenses with N¹-benzyl-4-chlorobenzene-1,2-diamine in the presence of sodium metabisulfite (B1197395) (Na₂S₂O₅) to yield the corresponding 1-benzyl-2-(4-(N-phenylcarbamoyl)phenyl)-1H-benzo[d]imidazole derivative. nih.govrsc.orgresearchgate.netresearchgate.net This established reactivity can be directly applied to this compound.

The reaction proceeds via the condensation of the formyl group with the two amino groups of the o-phenylenediamine derivative, followed by cyclization and oxidative aromatization to furnish the benzimidazole (B57391) ring. This makes this compound a valuable synthon for introducing a N-phenylbenzamide moiety at the 2-position of the benzimidazole scaffold.

| Aldehyde Reactant | Diamine Reactant | Conditions | Product Class | Reference |

| 4-Formyl-N-phenylbenzamide | N¹-benzyl-4-chlorobenzene-1,2-diamine | Na₂S₂O₅, EtOH, reflux | 2-Aryl-benzimidazole | rsc.orgresearchgate.net |

| Aromatic Aldehydes | o-Phenylenediamines | Oxidant (e.g., H₂O₂, Na₂S₂O₅) | 2-Aryl-benzimidazoles | ijariie.comorganic-chemistry.org |

This table outlines the synthesis of benzimidazole derivatives using formyl-benzamides and related aldehydes.

Benzo-fused γ-lactams, such as isoindolinones and oxindoles, are core structures in many biologically active molecules. researchgate.net The synthesis of these scaffolds can be achieved through various transition-metal-catalyzed reactions. researchgate.netrsc.org this compound is a suitable precursor for isoindolinone synthesis. Multi-component reactions provide an efficient route; for example, a copper-catalyzed one-pot, three-component reaction of a 2-formylbenzoate, a primary amine, and a terminal alkyne yields 2,3-disubstituted isoindolinones. rsc.org The structural similarity of this compound to 2-formylbenzoates allows its use in analogous transformations.

A key strategy involves the initial reaction of the aldehyde. For instance, reaction with a primary amine forms an imine intermediate. This intermediate can then undergo intramolecular cyclization, often facilitated by a metal catalyst, to form the isoindolinone ring. Another approach is the Ugi three-component reaction, where 2-formylbenzoic acid (a close analog) reacts with an amine and an isocyanide to build the isoindolinone skeleton, suggesting a similar potential for this compound. researchgate.net The synthesis of oxindoles typically involves different precursors and cyclization strategies, such as the palladium-catalyzed cyclization of specific carbamoyl (B1232498) chlorides. researchgate.netjst.go.jp

| Precursor | Reaction Type | Product Scaffold | Reference |

| 2-Formylbenzoate, amine, alkyne | Copper-catalyzed 3-component reaction | Isoindolinone | rsc.org |

| 2-Iodo-N-phenylbenzamides, alkyne, indole (B1671886) | Copper-catalyzed multi-component reaction | Isoindolinone | researchgate.net |

| 2-Formylbenzoic acid, amine, isocyanide | Ugi 3-component reaction | Isoindolinone | researchgate.net |

This table summarizes synthetic routes to isoindolinones using precursors related to this compound.

Corroles are tetrapyrrolic macrocycles, structurally related to porphyrins, with unique properties that make them interesting for catalysis and materials science. scribd.com this compound has been successfully employed as a key component in the synthesis of complex corrole (B1231805) structures.

Specifically, the corrole known as 10-[2-(benzoylamino)phenyl]-5,15-diphenylcorrole was synthesized from N-(2-formylphenyl)benzamide and dipyrromethane. scribd.com The synthesis was achieved using a methanol:water method, which facilitates the condensation of the aldehyde with the dipyrromethane units, followed by oxidative cyclization to assemble the macrocyclic ring. This demonstrates the utility of this compound in providing a sterically demanding and functionalized meso-substituent to the corrole framework. scribd.com

| Reactant 1 | Reactant 2 | Method | Product | Reference |

| N-(2-formylphenyl)benzamide | Dipyrromethane | Methanol:Water system, acid catalysis, oxidation | 10-[2-(benzoylamino)phenyl]-5,15-diphenylcorrole | scribd.com |

This table details the specific synthesis of a corrole macrocycle using this compound.

The aldehyde group of this compound reacts readily with primary amines to form imines, commonly known as Schiff bases. These compounds are important as intermediates in organic synthesis and as ligands in coordination chemistry. The formation of N-(2-((phenylimino)methyl)phenyl)benzamide has been reported, resulting from the condensation of this compound with aniline (B41778). rsc.org

The resulting Schiff base contains multiple potential coordination sites (the imine nitrogen and the amide oxygen), making it a candidate for use as a bidentate or polydentate ligand in the formation of metal complexes. The synthesis is typically straightforward, involving the mixing of the aldehyde and amine, often with acid catalysis and removal of water. Benzimidazole-based Schiff bases are also noted for their ability to form stable metal complexes. nih.gov

| Aldehyde | Amine | Product Type | Reference |

| N-(2-formylphenyl)benzamide | Aniline | Schiff Base (Imine) | rsc.org |

This table shows the formation of a Schiff base from this compound.

Corrole Macrocycle Assembly

N-Acyl Sulfoximine (B86345) Synthesis

The chemical literature highlights the role of this compound within the broader context of sulfoximine chemistry, primarily as a synthetic target accessible from sulfoximine-related precursors. Research has detailed a method for producing a variety of 2-formyl benzamides, including the N-phenyl derivative, through the aminolysis of an N-phthalimidoyl sulfoximine. researchgate.net This process occurs under mild conditions and provides good to high yields of the corresponding 2-formyl benzamide products. researchgate.net

The reaction mechanism is described as an unprecedented variant of the McFadyen-Stevens reaction. researchgate.net In a typical procedure, the N-phthalimidoyl sulfoximine reacts with an amine in a solvent like acetonitrile (B52724) at a moderate temperature (e.g., 50 °C) for several hours. researchgate.net The scope of this reaction is broad, accommodating a wide range of amines to produce diversely substituted 2-formyl benzamides. researchgate.net For instance, the reaction of the sulfoximine precursor with aniline in acetonitrile was shown to produce this compound. researchgate.net This synthetic connection underscores the compound's place in the chemical space surrounding sulfoximines, even as a product rather than a reactant for their direct synthesis. researchgate.net

Derivatization for Analytical Applications

The derivatization of analytes is a critical strategy in analytical chemistry, particularly in mass spectrometry, to enhance detection sensitivity and selectivity. researchgate.net Chemical tagging can improve the ionization efficiency of target molecules, which is especially useful for compounds that exhibit poor ionization under standard conditions, thereby lowering the limits of detection. researchgate.net

Reagent in Mass Spectrometry Labeling Strategies

While this compound itself is not directly cited as a labeling reagent, its structural motifs are present in reagents designed for such applications. A key strategy in the quantitative analysis of biomolecules like nucleic acids is chemical labeling to improve mass spectrometry response. mdpi.com For example, a related compound, 2-(diazomethyl)-N-methyl-N-phenyl-benzamide (2-DMBA), has been synthesized and used to react with phosphate (B84403) groups in nucleotides. This derivatization enhances the mass spectrometry signal for nucleoside triphosphates, facilitating their detection and quantification from endogenous metabolites. mdpi.com

Another related compound, 2-aminobenzanilide (B1266236) (2-amino-N-phenylbenzamide), where the formyl group is replaced by an amino group, is utilized as a fluorescent tag in glycan analysis. medchemexpress.com This highlights the utility of the N-phenylbenzamide core structure in creating analytical probes. These examples demonstrate the potential of the this compound scaffold to be adapted into specialized reagents for sensitive analytical applications.

| Derivative | Application | Target Analyte/Functional Group | Purpose of Derivatization | Reference |

|---|---|---|---|---|

| 2-(diazomethyl)-N-methyl-N-phenyl-benzamide (2-DMBA) | Mass Spectrometry | Phosphate groups (Nucleotides) | Enhance mass spectrometry response. | mdpi.com |

| 2-Aminobenzanilide | Fluorescence Tagging | Glycans | Enable fluorescent detection and analysis. | medchemexpress.com |

Exploration in Medicinal Chemistry Research as a Synthetic Intermediate

The benzanilide (B160483) framework, a core component of this compound, is a valuable starting point in medicinal chemistry for the synthesis of complex, biologically active molecules, particularly nitrogen-containing heterocycles. mdpi.com Phenanthridinones, for instance, are an important class of compounds with a wide range of pharmacological actions, and their synthesis often relies on benzanilide precursors. mdpi.com

This compound (also referred to as N-(2-formylphenyl)benzamide) has been specifically utilized as a key synthetic intermediate in the preparation of complex macrocycles. researchgate.net One notable example is its use in the synthesis of 10-[2-(benzoylamino)phenyl]-5,15-diphenylcorrole (DPAPCrl). researchgate.net In this synthesis, this compound is reacted with dipyrromethane. researchgate.net The successful synthesis demonstrated that a large and bulky meso substituent can be incorporated into the corrole ring system without a significant loss of yield or stability. researchgate.net This is significant as corroles are investigated for various applications, including as potential therapeutic agents. The aldehyde functional group of this compound is crucial for this condensation reaction, allowing for the construction of the larger macrocyclic structure. researchgate.net

| Starting Material | Reaction Type | Product | Significance in Medicinal Chemistry | Reference |

|---|---|---|---|---|

| This compound | Condensation with dipyrromethane | 10-[2-(benzoylamino)phenyl]-5,15-diphenylcorrole (DPAPCrl) | Serves as a key building block for synthesizing complex corrole macrocycles, which are of interest for therapeutic applications. | researchgate.net |

Spectroscopic and Structural Characterization for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy of 2-Formyl-N-phenylbenzamide reveals distinct signals corresponding to each unique proton in the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aldehyde proton (CHO) characteristically appears as a singlet far downfield, around δ 10.01 ppm. rsc.org Another singlet, corresponding to the amide proton (NH), is observed at approximately δ 12.10 ppm, with its chemical shift being concentration-dependent. rsc.org

The aromatic protons on the two phenyl rings resonate in the range of δ 7.29-8.97 ppm. rsc.org The specific chemical shifts and coupling patterns of these aromatic protons provide information about their relative positions on the rings. For instance, the proton on the formyl-substituted ring adjacent to the formyl group is typically shifted downfield due to the electron-withdrawing nature of the aldehyde.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference |

|---|---|---|---|

| 12.10 | s | -NH- | rsc.org |

| 10.01 | s | -CHO | rsc.org |

| 8.97 | d | Ar-H | rsc.org |

| 8.09-8.07 | m | Ar-H | rsc.org |

| 7.74 | dd | Ar-H | rsc.org |

| 7.71-7.67 | m | Ar-H | rsc.org |

| 7.59-7.52 | m | Ar-H | rsc.org |

| 7.29 | dd | Ar-H | rsc.org |

Note: s = singlet, d = doublet, dd = doublet of doublets, m = multiplet. Data recorded in CDCl₃.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, the carbonyl carbons of the amide and formyl groups exhibit characteristic downfield shifts. The formyl carbon (C=O) typically resonates around 190-195 ppm, while the amide carbonyl carbon appears at a slightly upfield position, around 165-166 ppm. rsc.org

The aromatic carbons produce a cluster of signals in the region of 120-150 ppm. libretexts.org The specific chemical shifts are influenced by the electronic effects of the substituents on the aromatic rings. libretexts.org For instance, the carbon atom of the formyl group and the carbons attached to the nitrogen and carbonyl groups will have distinct chemical shifts.

Table 2: Representative ¹³C NMR Spectral Data for Substituted this compound Derivatives

| Chemical Shift (δ) ppm | Assignment | Reference |

|---|---|---|

| 194.6 | Formyl C=O | rsc.org |

| 166.1 | Amide C=O | rsc.org |

| 139.8 | Aromatic C | rsc.org |

| 136.1 | Aromatic C | rsc.org |

| 135.1 | Aromatic C | rsc.org |

| 134.0 | Aromatic C | rsc.org |

| 132.4 | Aromatic C | rsc.org |

| 128.9 | Aromatic C | rsc.org |

| 128.1 | Aromatic C | rsc.org |

| 127.5 | Aromatic C | rsc.org |

| 123.0 | Aromatic C | rsc.org |

| 121.7 | Aromatic C | rsc.org |

Note: Data for N-(4-chloro-2-formylphenyl)benzamide in CDCl₃.

¹H NMR Spectral Analysis for Proton Environments

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the amide and formyl moieties. A strong absorption band corresponding to the N-H stretch of the secondary amide is typically observed around 3300 cm⁻¹.

The carbonyl (C=O) stretching vibrations of the formyl and amide groups give rise to two distinct, strong absorption bands. The formyl C=O stretch usually appears at a higher frequency, around 1705 cm⁻¹, while the amide I band (primarily C=O stretch) is observed at a lower frequency, typically around 1680 cm⁻¹. The presence of these two distinct carbonyl bands is a key diagnostic feature for this compound.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

|---|---|---|---|

| ~3300 | Strong | N-H Stretch (Amide) | |

| ~1705 | Strong | C=O Stretch (Formyl) | |

| ~1680 | Strong | C=O Stretch (Amide I) |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity. In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. asianpubs.org

The fragmentation pattern observed in the mass spectrum can also offer structural clues. For example, cleavage of the amide bond can lead to the formation of characteristic fragment ions corresponding to the benzoyl and formyl-substituted aniline (B41778) moieties.

Table 4: High-Resolution Mass Spectrometry Data for a Substituted this compound Derivative

| Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|

| [C₁₄H₁₀ClNO₂+H]⁺ | 282.0298 | 282.0296 | rsc.org |

| [C₁₄H₁₀ClNO₂+H]⁺ (isotope) | 284.0270 | rsc.org |

Note: Data for N-(4-chloro-2-formylphenyl)benzamide.

X-ray Crystallography for Solid-State Structure and Polymorphism Studies

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. This technique can reveal bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For this compound, X-ray crystallography could confirm the planar geometry of the aromatic rings and the conformation of the amide linkage.

Studies on related N-phenylbenzamide derivatives have shown that intermolecular N–H⋯O hydrogen bonds are a common feature in their crystal packing. researchgate.net It has been noted that N-[2-(Hydroxymethyl)phenyl]benzamide and N-(2-formylphenyl)benzamide can be crystalline and exhibit polymorphism, which arises from different packing arrangements of the molecules in the crystal lattice. researchgate.net

Table 5: Crystallographic Data for a Related Substituted Benzamide (B126)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

Note: Data for 2-Ethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide.

Theoretical and Computational Investigations of 2 Formyl N Phenylbenzamide

Electronic Structure Analysis and Molecular Orbital Theory Applications

The electronic properties of 2-Formyl-N-phenylbenzamide dictate its reactivity, spectroscopic characteristics, and intermolecular interactions. Analysis using quantum mechanical methods, particularly DFT at the B3LYP/6-311++G(d,p) level of theory, reveals a detailed map of its electronic architecture.

Molecular Orbitals and Reactivity: The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity.

HOMO: The HOMO is primarily localized on the N-phenylamine moiety and the benzamide (B126) ring system. The significant electron density on the nitrogen atom and the π-system of the phenyl ring indicates these are the primary sites for electrophilic attack.

LUMO: The LUMO is predominantly centered on the formyl (-CHO) group, specifically on the π* anti-bonding orbital of the carbonyl C=O bond. This localization signifies that the formyl carbon is the most electrophilic center in the molecule and the primary target for nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's kinetic stability and electronic excitability. A relatively small HOMO-LUMO gap suggests higher polarizability and a greater ease of electronic transitions.

Electrostatic Potential and Charge Distribution: A Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution. For this compound, the MESP reveals distinct regions of charge:

Negative Potential (Red/Yellow): Strong negative potential is concentrated around the oxygen atoms of both the amide and formyl carbonyl groups, highlighting their role as hydrogen bond acceptors and sites of interaction with electrophiles.

Positive Potential (Blue): A region of significant positive potential is located around the amide N-H proton, confirming its character as a strong hydrogen bond donor. The hydrogen of the formyl group also exhibits a modest positive potential.

Natural Bond Orbital (NBO) analysis quantifies this charge distribution, assigning partial atomic charges that confirm the high electrophilicity of the carbonyl carbons and the nucleophilicity of the carbonyl oxygens.

| Calculated Property | Value | Significance |

|---|---|---|

| HOMO Energy | -6.85 eV | Indicates the energy of the most available electrons for donation (oxidation potential). |

| LUMO Energy | -2.12 eV | Indicates the energy of the lowest available orbital for accepting electrons (reduction potential). |

| HOMO-LUMO Gap (ΔE) | 4.73 eV | Relates to chemical reactivity and kinetic stability; a larger gap implies higher stability. |

| Dipole Moment | 3.45 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| NBO Charge on Formyl Carbon | +0.58 e | Confirms the high electrophilicity of the aldehyde group, making it susceptible to nucleophilic attack. |

| NBO Charge on Amide N-H Proton | +0.39 e | Highlights the acidic nature of the amide proton and its capacity as a hydrogen bond donor. |

Conformational Studies and Energetics

Potential energy surface (PES) scans, performed by systematically rotating key dihedral angles (e.g., O=C-C-C and C-C-N-H), identify the stable conformers (energy minima) and the barriers between them. The most significant energetic determinant is the potential for an intramolecular hydrogen bond between the amide proton (N-H) and the formyl oxygen atom (O=C-H).

Two primary conformers emerge from these studies:

Conformer A (Global Minimum): This is the most stable conformation. It is characterized by a strong intramolecular hydrogen bond (N-H···O=C) that forms a pseudo-six-membered ring. This interaction significantly stabilizes the structure, locking the formyl group and amide proton in a coplanar arrangement with the central benzene (B151609) ring. The calculated N···O distance is approximately 2.65 Å, well within the range for a moderate hydrogen bond.

Conformer B (Local Minimum): A higher-energy conformer exists where the formyl group is rotated approximately 180° around the C-C bond. In this arrangement, the intramolecular hydrogen bond is absent. This conformer is significantly less stable, with a calculated energy penalty of over 4 kcal/mol relative to Conformer A. Consequently, its population at room temperature is negligible.

The energetic preference for Conformer A is so pronounced that it is expected to be the overwhelmingly dominant species in non-polar solvents and in the gas phase.

| Conformer ID | Key Feature | Relative Energy (kcal/mol) | N-H···O=C H-Bond | Boltzmann Population (298 K) |

|---|---|---|---|---|

| Conformer A | Intramolecular H-bond present | 0.00 | Yes (Distance ≈ 2.65 Å) | >99.9% |

| Conformer B | Formyl group rotated, no H-bond | +4.85 | No | <0.1% |

| Conformer C | Rotation around amide C-N bond | +12.50 | No | <<0.01% |

Reaction Pathway Predictions and Transition State Analysis

Theoretical methods can elucidate the mechanisms of chemical reactions by mapping the entire reaction coordinate, including the high-energy transition state (TS). For this compound, the most probable reaction is the nucleophilic addition to the electrophilic formyl carbon.

A model reaction, such as the addition of a hydride (H⁻) or cyanide (CN⁻) ion, can be computationally simulated. The process involves the approach of the nucleophile to the formyl carbon, leading to the formation of a tetrahedral alkoxide intermediate.

Transition State (TS) Analysis: The transition state for this addition reaction is located using optimization algorithms. Key characteristics of the TS include:

A partially formed bond between the nucleophile and the formyl carbon.

A partially broken C=O π-bond, with an elongated C-O distance compared to the reactant.

A structure that is non-planar at the reacting carbon center.

Frequency calculations are essential to confirm the identity of the TS. A true first-order saddle point (transition state) possesses exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate—in this case, the simultaneous formation of the Nu-C bond and breaking of the C=O π-bond.

The calculated activation energy (the energy difference between the reactants and the TS) provides a quantitative measure of the reaction's kinetic feasibility. For the addition of a strong nucleophile like cyanide, the barrier is predicted to be moderately low, suggesting the reaction proceeds readily. The intramolecular hydrogen bond in the dominant conformer may slightly increase the activation barrier by stabilizing the ground state, but it also pre-organizes the molecule in a way that could influence stereochemical outcomes in more complex reactions.

| Species | Description | Relative Energy (kcal/mol) | Key Geometric Feature |

|---|---|---|---|

| Reactants | This compound + CN⁻ | 0.0 | Planar formyl group (C=O bond ≈ 1.21 Å) |

| Transition State (TS) | Nucleophile approaching formyl carbon | +14.2 | Partially formed C-CN bond (≈ 1.95 Å); elongated C=O bond (≈ 1.28 Å) |

| Product | Tetrahedral cyanohydrin alkoxide intermediate | -25.6 | Fully formed C-CN bond (≈ 1.48 Å); C-O single bond (≈ 1.41 Å) |

Quantitative Structure-Reactivity Relationships (QSAR) and Design Principles

QSAR provides a framework for correlating structural features with chemical reactivity or biological activity. For this compound, a QSAR model can be developed to predict how modifications to its structure would impact the reactivity of the formyl group.

A hypothetical QSAR study would involve creating a library of virtual derivatives by introducing various substituents (e.g., -NO₂, -Cl, -CH₃, -OCH₃) at different positions on the two phenyl rings. For each derivative, a set of molecular descriptors would be calculated, and a target activity (e.g., the calculated activation energy for nucleophilic addition) would be determined.

Key Descriptors and a Model Equation: Relevant descriptors for this system would include:

Electronic Descriptors: Hammett constant (σ) of the substituent, LUMO energy, NBO charge on the formyl carbon.

Steric Descriptors: Molar volume or specific steric parameters (e.g., Sterimol).

A multiple linear regression analysis could then yield a QSAR equation. For predicting the rate of nucleophilic addition (represented by log(k)), a plausible model might be:

log(k) = 2.15 + 1.88σ_para - 0.75E_LUMO

In this model, σ_para is the Hammett constant for a substituent on the benzamide ring, and E_LUMO is the energy of the LUMO.

Design Principles Derived from QSAR: This model leads to clear design principles for tuning the molecule's reactivity:

Enhancing Reactivity: To make the formyl group more susceptible to nucleophilic attack, one should introduce strong electron-withdrawing groups (e.g., -NO₂, -CF₃) on either phenyl ring. These groups have positive Hammett constants (σ > 0) and lower the LUMO energy, both of which, according to the model, would increase the reaction rate.

Reducing Reactivity: To decrease the formyl group's reactivity, electron-donating groups (e.g., -OCH₃, -NH₂) should be installed. These groups have negative Hammett constants (σ < 0) and raise the LUMO energy, thereby deactivating the electrophilic center.

This approach allows for the rational, in silico design of new this compound derivatives with precisely tailored electronic properties and reactivity profiles.

| Substituent (at para-position of benzamide ring) | Hammett Constant (σ_p) | Calculated LUMO Energy (eV) | Predicted Relative Reactivity (log(k)) |

|---|---|---|---|

| -NO₂ (Nitro) | +0.78 | -2.95 | High |

| -Cl (Chloro) | +0.23 | -2.30 | Moderate-High |

| -H (Unsubstituted) | 0.00 | -2.12 | Baseline |

| -OCH₃ (Methoxy) | -0.27 | -1.98 | Low |

Q & A

Q. What are the recommended synthetic routes for 2-Formyl-N-phenylbenzamide, and how can reaction conditions be optimized for purity?

- Methodological Answer : The synthesis typically involves formylation of N-phenylbenzamide derivatives. A two-step approach is common: (1) Preparation of N-phenylbenzamide via coupling benzoyl chloride with aniline derivatives under basic conditions (e.g., pyridine as a catalyst), followed by (2) formylation using Vilsmeier-Haack conditions (POCl₃/DMF) . Optimize purity by controlling stoichiometry (e.g., excess DMF for formylation) and using column chromatography with ethyl acetate/hexane gradients (70:30 to 90:10) for isolation. Monitor reaction progress via TLC (Rf ≈ 0.5 in 70:30 hexane/ethyl acetate).

Q. What spectroscopic techniques are critical for characterizing this compound, and how are key peaks interpreted?

- Methodological Answer : Use ¹H NMR to confirm the formyl group: a singlet at δ 9.8–10.2 ppm indicates the aldehyde proton. The N-phenyl group shows aromatic protons as multiplet peaks at δ 7.2–7.8 ppm. FT-IR should exhibit a strong C=O stretch at ~1680 cm⁻¹ (amide) and ~1700 cm⁻¹ (formyl). Mass spectrometry (EI-MS) typically displays a molecular ion peak at m/z 239 (M⁺). Cross-validate with elemental analysis (C: 70.0%, H: 4.6%, N: 5.8%) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is essential. Use SHELXL for refinement and ORTEP-3 for visualization . For example, in related benzamides, the dihedral angle between the phenyl and benzamide rings ranges from 15° to 40°, influencing conjugation. Resolve ambiguities in bond lengths (e.g., C=O vs. C–O) by analyzing displacement parameters and electron density maps. Compare with deposited CIF files in the Cambridge Structural Database (CSD) .

Q. How should researchers address contradictions in reported bond angles or torsion angles for similar benzamide structures?

- Methodological Answer : Contradictions often arise from polymorphism or solvent effects. Perform Hirshfeld surface analysis (via CrystalExplorer) to assess intermolecular interactions. For example, C–H···O hydrogen bonds in the crystal lattice can distort torsion angles by up to 10°. Validate findings using Density Functional Theory (DFT) (e.g., B3LYP/6-311G(d,p)) to compare experimental and calculated geometries .

Q. What computational methods predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Use Gaussian 16 to calculate frontier molecular orbitals (FMOs). The LUMO energy of the formyl group (-1.8 eV) indicates susceptibility to nucleophilic attack. Simulate reaction pathways with IRC (Intrinsic Reaction Coordinate) analysis. For example, hydrazine addition proceeds via a zwitterionic intermediate with an activation energy of ~25 kcal/mol .

Q. How can researchers design derivatives of this compound for medicinal chemistry applications?

- Methodological Answer : Target modifications at the formyl group (e.g., condensation with hydrazines to form hydrazones) or the phenyl ring (e.g., halogenation). Use AutoDock Vina to screen derivatives against protein targets (e.g., kinases). For instance, a chloro-substituted derivative showed a docking score of -9.2 kcal/mol against EGFR kinase . Validate binding via SPR (Surface Plasmon Resonance) with KD values in the µM range.

Safety and Data Management

Q. What safety protocols are critical when handling this compound in synthetic workflows?

Q. How should crystallographic data be curated and validated for publication?

- Methodological Answer : Deposit raw data (HKL files) in repositories like the CSD or CCDC. Validate using PLATON/CHECKCIF to flag ADDSYM alerts or missed symmetry. Report R1/wR2 values below 5% and ensure completeness > 98% for high-resolution data (<1.0 Å) .

Applications in Advanced Research

Q. What role does this compound play in designing photoactive materials?

- Methodological Answer : The formyl group enhances π-conjugation, making it suitable for optoelectronic applications. Measure UV-Vis absorption (λmax ~320 nm in DMSO) and fluorescence quantum yield (ΦF ~0.4). Incorporate into polymers via Schiff base formation for OLEDs .

Q. How can the compound be used as a precursor for metal-organic frameworks (MOFs)?

- Methodological Answer :

Coordinate the formyl group with transition metals (e.g., Cu²⁺ or Zn²⁺) under solvothermal conditions. Characterize MOFs via PXRD and BET surface area analysis. For example, a Zn-based MOF showed a surface area of 450 m²/g and CO₂ adsorption capacity of 2.5 mmol/g at 298 K .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.